Cas no 2229348-64-3 (tert-butyl N-1-amino-3-(2-fluoropyridin-3-yl)propan-2-ylcarbamate)

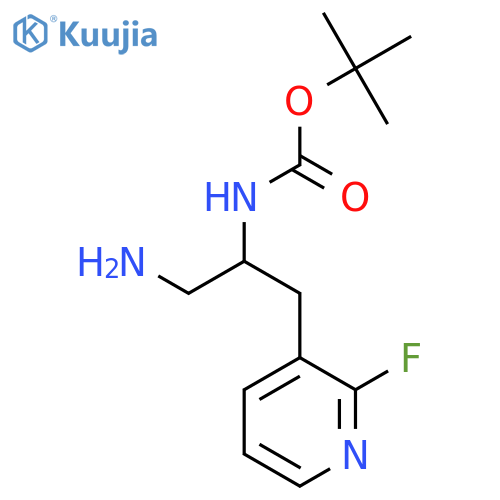

2229348-64-3 structure

商品名:tert-butyl N-1-amino-3-(2-fluoropyridin-3-yl)propan-2-ylcarbamate

tert-butyl N-1-amino-3-(2-fluoropyridin-3-yl)propan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-1-amino-3-(2-fluoropyridin-3-yl)propan-2-ylcarbamate

- 2229348-64-3

- tert-butyl N-[1-amino-3-(2-fluoropyridin-3-yl)propan-2-yl]carbamate

- EN300-1876060

-

- インチ: 1S/C13H20FN3O2/c1-13(2,3)19-12(18)17-10(8-15)7-9-5-4-6-16-11(9)14/h4-6,10H,7-8,15H2,1-3H3,(H,17,18)

- InChIKey: MVWNTQCBDCSLGM-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC=CN=1)CC(CN)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 269.15395505g/mol

- どういたいしつりょう: 269.15395505g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

tert-butyl N-1-amino-3-(2-fluoropyridin-3-yl)propan-2-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1876060-2.5g |

tert-butyl N-[1-amino-3-(2-fluoropyridin-3-yl)propan-2-yl]carbamate |

2229348-64-3 | 2.5g |

$2940.0 | 2023-09-18 | ||

| Enamine | EN300-1876060-0.1g |

tert-butyl N-[1-amino-3-(2-fluoropyridin-3-yl)propan-2-yl]carbamate |

2229348-64-3 | 0.1g |

$1320.0 | 2023-09-18 | ||

| Enamine | EN300-1876060-5.0g |

tert-butyl N-[1-amino-3-(2-fluoropyridin-3-yl)propan-2-yl]carbamate |

2229348-64-3 | 5g |

$4349.0 | 2023-06-01 | ||

| Enamine | EN300-1876060-0.5g |

tert-butyl N-[1-amino-3-(2-fluoropyridin-3-yl)propan-2-yl]carbamate |

2229348-64-3 | 0.5g |

$1440.0 | 2023-09-18 | ||

| Enamine | EN300-1876060-0.25g |

tert-butyl N-[1-amino-3-(2-fluoropyridin-3-yl)propan-2-yl]carbamate |

2229348-64-3 | 0.25g |

$1381.0 | 2023-09-18 | ||

| Enamine | EN300-1876060-1g |

tert-butyl N-[1-amino-3-(2-fluoropyridin-3-yl)propan-2-yl]carbamate |

2229348-64-3 | 1g |

$1500.0 | 2023-09-18 | ||

| Enamine | EN300-1876060-5g |

tert-butyl N-[1-amino-3-(2-fluoropyridin-3-yl)propan-2-yl]carbamate |

2229348-64-3 | 5g |

$4349.0 | 2023-09-18 | ||

| Enamine | EN300-1876060-10g |

tert-butyl N-[1-amino-3-(2-fluoropyridin-3-yl)propan-2-yl]carbamate |

2229348-64-3 | 10g |

$6450.0 | 2023-09-18 | ||

| Enamine | EN300-1876060-1.0g |

tert-butyl N-[1-amino-3-(2-fluoropyridin-3-yl)propan-2-yl]carbamate |

2229348-64-3 | 1g |

$1500.0 | 2023-06-01 | ||

| Enamine | EN300-1876060-10.0g |

tert-butyl N-[1-amino-3-(2-fluoropyridin-3-yl)propan-2-yl]carbamate |

2229348-64-3 | 10g |

$6450.0 | 2023-06-01 |

tert-butyl N-1-amino-3-(2-fluoropyridin-3-yl)propan-2-ylcarbamate 関連文献

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

2229348-64-3 (tert-butyl N-1-amino-3-(2-fluoropyridin-3-yl)propan-2-ylcarbamate) 関連製品

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 152840-81-8(Valine-1-13C (9CI))

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量